molecular formula C6H11ClO2S B13524729 4-Methyl-3-pentene-1-sulfonyl Chloride

4-Methyl-3-pentene-1-sulfonyl Chloride

Cat. No.: B13524729
M. Wt: 182.67 g/mol
InChI Key: ADQDXKZGDBLJPR-UHFFFAOYSA-N
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Description

4-Methyl-3-pentene-1-sulfonyl Chloride: 4-(Trifluoromethyl)benzene-1-sulfonyl chloride , has the chemical formula C6H12ClFO2S. It is a sulfonyl chloride compound with a trifluoromethyl group attached to the benzene ring . The compound’s structure consists of a benzene ring substituted with a sulfonyl chloride group and a methyl group at the 4-position.

Preparation Methods

Synthetic Routes: The synthesis of 4-Methyl-3-pentene-1-sulfonyl Chloride involves several methods. One common approach is the reaction of 4-methyl-3-pentene-1-ol with chlorosulfonic acid (SO2ClOH) or thionyl chloride (SOCl2) . The reaction proceeds as follows:

4-Methyl-3-pentene-1-ol+SOCl24-Methyl-3-pentene-1-sulfonyl Chloride+HCl\text{4-Methyl-3-pentene-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} 4-Methyl-3-pentene-1-ol+SOCl2​→4-Methyl-3-pentene-1-sulfonyl Chloride+HCl

Industrial Production: Industrial production methods typically involve large-scale reactions using appropriate equipment and safety precautions. The compound is commercially available and used in various applications.

Chemical Reactions Analysis

Reactivity: 4-Methyl-3-pentene-1-sulfonyl Chloride is reactive due to the sulfonyl chloride group. It undergoes various reactions, including:

Common Reagents and Conditions:
  • Chlorosulfonic Acid (SO2ClOH) or Thionyl Chloride (SOCl2) : Used for sulfonylation.
  • N-Bromosuccinimide (NBS) : Used for bromination.

Major Products: The major product of the reaction with NBS is 4-Methyl-3-pentene-1-bromide.

Scientific Research Applications

4-Methyl-3-pentene-1-sulfonyl Chloride finds applications in:

  • Organic Synthesis : As a versatile reagent for introducing the sulfonyl chloride group.
  • Medicinal Chemistry : It may serve as a precursor for drug development.
  • Materials Science : Used in the preparation of functionalized materials.

Mechanism of Action

The exact mechanism of action depends on the specific application. the sulfonyl chloride group can participate in various reactions, modifying other molecules or serving as a leaving group.

Comparison with Similar Compounds

While 4-Methyl-3-pentene-1-sulfonyl Chloride is unique due to its trifluoromethyl substitution, similar compounds include other sulfonyl chlorides and benzylic halides.

Properties

Molecular Formula

C6H11ClO2S

Molecular Weight

182.67 g/mol

IUPAC Name

4-methylpent-3-ene-1-sulfonyl chloride

InChI

InChI=1S/C6H11ClO2S/c1-6(2)4-3-5-10(7,8)9/h4H,3,5H2,1-2H3

InChI Key

ADQDXKZGDBLJPR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCS(=O)(=O)Cl)C

Origin of Product

United States

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